DDPO

Description

Properties

CAS No. |

118675-83-5 |

|---|---|

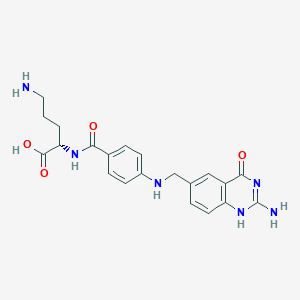

Molecular Formula |

C21H24N6O4 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid |

InChI |

InChI=1S/C21H24N6O4/c22-9-1-2-17(20(30)31)25-18(28)13-4-6-14(7-5-13)24-11-12-3-8-16-15(10-12)19(29)27-21(23)26-16/h3-8,10,17,24H,1-2,9,11,22H2,(H,25,28)(H,30,31)(H3,23,26,27,29)/t17-/m0/s1 |

InChI Key |

XXHSFOMKJAVUID-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCCN)C(=O)O)NCC2=CC3=C(C=C2)NC(=NC3=O)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCCN)C(=O)O)NCC2=CC3=C(C=C2)NC(=NC3=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5,8-Dideazapteroylornithine; DDPO; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Biological Target of DDPO: A Technical Guide to a Potent Monoamine Oxidase B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Finding: Monoamine Oxidase B (MAO-B) as the Biological Target

The primary biological target of the 1,2,4-oxadiazole derivative, structurally analogous to DDPO, is Monoamine Oxidase B (MAO-B) . MAO-B is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several important neurotransmitters, including dopamine.[1][2] The inhibition of MAO-B is a well-established therapeutic strategy for the treatment of neurodegenerative conditions, most notably Parkinson's disease.[1]

Quantitative Data Summary

The inhibitory activity of the this compound analog against human MAO-A and MAO-B has been quantified, demonstrating its high potency and selectivity for MAO-B.[1][2][3]

| Compound | Target | Parameter | Value (µM) |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | IC50 | 0.036[1][2][3] |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | IC50 | 150[1] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Synthesis of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole[1][2]

Principle: The synthesis involves the condensation of a benzamidoxime derivative with an indole carboxylate ester in a superbasic medium.

Materials:

-

3,4-Dichlorobenzamidoxime

-

Methyl 1H-indole-5-carboxylate

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH), powdered

Procedure:

-

Dissolve 3,4-dichlorobenzamidoxime (1 equivalent) and methyl 1H-indole-5-carboxylate (1 equivalent) in DMSO.

-

Rapidly add powdered NaOH (1.3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and air-dry to yield the final product.

Monoamine Oxidase (MAO) Inhibition Assay[1]

Principle: The inhibitory potential of the compound is determined by measuring its effect on the activity of recombinant human MAO-A and MAO-B enzymes. The assay typically utilizes a substrate that, when oxidized by MAO, produces a fluorescent or luminescent product.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

A suitable substrate (e.g., kynuramine)

-

A suitable buffer (e.g., phosphate buffer)

-

The test compound (this compound analog)

-

A microplate reader capable of detecting fluorescence or luminescence

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a microplate, add the recombinant MAO enzyme (either MAO-A or MAO-B) to the buffer.

-

Add the test compound solutions to the wells containing the enzyme and incubate for a predefined period.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Measure the fluorescence or luminescence at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis Workflow

Caption: Synthesis of the this compound analog.

MAO-B Inhibition Assay Workflow

Caption: MAO-B inhibition assay workflow.

MAO-B Signaling Pathway

Caption: MAO-B signaling and inhibition.

References

DDPO: A Novel Antifolate Agent for Targeted Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This whitepaper provides a comprehensive technical overview of 2,4-diamino-5-(3',4'-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (DDPO), a novel antifolate agent with significant potential in oncology. Due to the limited availability of specific preclinical data for this compound, this guide leverages data from its close structural analog, 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP), to illustrate the compound's profile. This compound, like other antifolates, targets dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway, thereby inhibiting DNA synthesis and cell proliferation in rapidly dividing cancer cells. This document details the mechanism of action, synthesis, preclinical data, and relevant experimental protocols, offering a foundational resource for researchers and drug developers in the field of cancer therapeutics.

Introduction

Antifolates represent a cornerstone of cancer chemotherapy, with agents like methotrexate being in clinical use for decades.[1] These compounds function by disrupting the folate metabolic pathway, which is essential for the synthesis of nucleotides, and consequently, DNA and RNA.[2] The primary target of classical antifolates is dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate, a key cofactor in one-carbon transfer reactions.[2]

This compound emerges as a promising next-generation antifolate, designed to overcome some of the limitations of existing therapies, such as drug resistance. Its lipophilic nature, conferred by the dichlorophenyl group, may facilitate its entry into cells independently of the reduced folate carrier (RFC), a common mechanism of methotrexate resistance.[3] This guide will explore the scientific underpinnings of this compound, drawing parallels with the well-studied analog, DDMP, to provide a thorough understanding of its potential as a novel anticancer agent.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of dihydrofolate reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for thymidylate synthase (TS) and other enzymes involved in the de novo synthesis of purines and thymidylate.[4] By binding to the active site of DHFR with high affinity, this compound prevents the regeneration of THF, leading to a depletion of intracellular folate pools. This disruption of folate metabolism has several downstream consequences:

-

Inhibition of DNA Synthesis: The lack of THF cofactors, particularly N5,N10-methylenetetrahydrofolate, directly inhibits the activity of thymidylate synthase, which is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[4]

-

Inhibition of Purine Synthesis: THF derivatives are also required for two key steps in the de novo purine synthesis pathway, catalyzed by glycinamide ribonucleotide formyltransferase (GARFT) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT).[2]

-

Induction of Apoptosis: The collective inhibition of DNA and purine synthesis leads to cell cycle arrest, primarily in the S-phase, and ultimately triggers programmed cell death (apoptosis) in rapidly proliferating cancer cells.[2]

Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.

Caption: this compound inhibits DHFR, blocking the regeneration of THF and subsequent nucleotide synthesis.

Quantitative Data

The following tables summarize the in vitro activity of the this compound analog, DDMP, against various human cancer cell lines. This data provides an indication of the potential potency and spectrum of activity for this compound.

Table 1: In Vitro Cytotoxicity of DDMP against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Walker 256 | Carcinosarcoma | Not specified, but showed growth inhibition | [5] |

| Murphy-Sturm | Lymphosarcoma | Not specified, but showed growth inhibition | [5] |

| Epidermoid Carcinoma (Head and Neck) | Squamous Cell Carcinoma | Objective responses observed in patients | [6] |

| Epidermoid Carcinoma (Lung) | Squamous Cell Carcinoma | Objective responses observed in patients | [6] |

| Melanoma | Melanoma | Objective response observed in one patient | [6] |

Table 2: Dihydrofolate Reductase (DHFR) Inhibition

| Compound | Source of DHFR | IC50 (nM) | Reference |

| Methotrexate | Human | ~20 | [1] |

| DDMP | Not specified | Potent inhibitor | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of novel antifolate agents like this compound.

Synthesis of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP)

A general synthesis approach for 2,4-diamino-5-aryl-6-methylpyrimidines involves the condensation of a guanidine derivative with a suitably substituted β-keto nitrile.

Materials:

-

Guanidine hydrochloride

-

Sodium ethoxide

-

α-(3,4-dichlorobenzoyl)propionitrile

-

Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add guanidine hydrochloride to the sodium ethoxide solution and stir to form free guanidine.

-

Add α-(3,4-dichlorobenzoyl)propionitrile to the reaction mixture.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and neutralize with acetic acid.

-

The crude product precipitates and can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure DDMP.

In Vitro Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.[11][12][13][14]

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (dissolved in DMSO)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHF, and NADPH.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.

-

Enzyme Addition: Initiate the reaction by adding the DHFR enzyme to each well.

-

Kinetic Reading: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and biological evaluation of this compound.

Caption: A streamlined workflow for the synthesis and purification of this compound.

Caption: Workflow for assessing the in vitro biological activity of this compound.

Resistance Mechanisms

Resistance to antifolate therapy is a significant clinical challenge. The primary mechanisms of resistance include:

-

Impaired Drug Transport: Decreased expression or mutations in the reduced folate carrier (RFC1/SLC19A1) can reduce the uptake of hydrophilic antifolates like methotrexate.[3] Lipophilic agents like this compound may circumvent this resistance mechanism.

-

Decreased Polyglutamylation: Methotrexate requires polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS) for intracellular retention and optimal activity. Reduced FPGS activity is a known resistance mechanism.[3] As a non-classical antifolate, this compound's activity is not expected to be dependent on polyglutamylation.

-

DHFR Gene Amplification or Mutation: Overexpression of the DHFR gene can lead to increased levels of the target enzyme, requiring higher drug concentrations for effective inhibition. Mutations in the DHFR gene can also reduce the binding affinity of the antifolate.[3]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MRPs and BCRP, can actively pump antifolates out of the cell, reducing their intracellular concentration.[3]

Conclusion and Future Directions

This compound represents a promising novel antifolate agent with the potential to address some of the limitations of current cancer chemotherapies. Its mechanism of action, centered on the potent inhibition of DHFR, is well-established for this class of compounds. The preclinical data for its close analog, DDMP, suggests significant antitumor activity.

Future research should focus on a comprehensive preclinical evaluation of this compound itself, including:

-

Determination of IC50 values against a broad panel of cancer cell lines, including those with known resistance mechanisms to classical antifolates.

-

In vivo efficacy studies in relevant animal models of cancer.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion properties.

-

Investigation of potential combination therapies with other anticancer agents to explore synergistic effects.

A thorough understanding of this compound's pharmacological profile will be crucial for its successful translation into clinical development and its potential to become a valuable addition to the oncologist's armamentarium.

References

- 1. anticancer-antifolates-current-status-and-future-directions - Ask this paper | Bohrium [bohrium.com]

- 2. Antifolates for Cancer Treatment [mesotheliomaweb.org]

- 3. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Initial clinical experience with a simultaneous combination of 2,4-diamino-5(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP) with folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-methylpyrimidine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. assaygenie.com [assaygenie.com]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and Synthesis of DDP-225

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-225, also known as MCI-225, is a novel investigational compound that has garnered interest for its unique dual mechanism of action. As a selective noradrenaline reuptake inhibitor (NRI) and a serotonin 5-HT3 receptor antagonist, DDP-225 presents a promising therapeutic approach for disorders involving both noradrenergic and serotonergic pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of DDP-225, with a focus on its core chemistry and biological activities. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Introduction

The discovery of DDP-225 emerged from the pursuit of multi-target ligands capable of modulating distinct neurotransmitter systems implicated in various physiological and pathological processes. Developed initially by Mitsubishi Pharma and later licensed to Dynogen Pharmaceuticals, DDP-225 was investigated primarily for the treatment of irritable bowel syndrome with diarrhea (IBS-d), reaching Phase II clinical trials[1][2][3]. Its chemical structure, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine, underpins its dual pharmacological activity[4][5].

Physicochemical Properties

A clear understanding of the physicochemical properties of DDP-225 is fundamental for its development as a therapeutic agent.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₇FN₄S | [4] |

| Molecular Weight | 328.4 g/mol | [4] |

| IUPAC Name | 4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine | [4] |

| CAS Number | 135991-48-9 (free base) | [4] |

Synthesis of DDP-225

The synthesis of DDP-225 involves the construction of the core thieno[2,3-d]pyrimidine scaffold followed by the introduction of the piperazine and fluorophenyl moieties. While specific proprietary details of the industrial synthesis are not fully disclosed, a plausible synthetic route can be devised based on established methods for the synthesis of related thieno[2,3-d]pyrimidine derivatives.

General Synthetic Strategy

The synthesis of the thieno[2,3-d]pyrimidine core typically starts from a substituted thiophene precursor. This is followed by cyclization to form the pyrimidine ring. The final step involves the introduction of the piperazine side chain.

Illustrative Synthetic Protocol

A potential synthetic pathway for DDP-225 is outlined below. This protocol is illustrative and based on general principles of heterocyclic chemistry.

Step 1: Synthesis of a 2-amino-3-cyanothiophene derivative. This can be achieved through the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

Step 2: Cyclization to form the thieno[2,3-d]pyrimidine core. The 2-aminothiophene derivative from Step 1 can be cyclized with a suitable one-carbon synthon, such as formamide or a derivative, to form the pyrimidine ring.

Step 3: Introduction of the piperazine moiety. The thieno[2,3-d]pyrimidine core is then functionalized to allow for the nucleophilic substitution with piperazine. This may involve chlorination of a hydroxyl group on the pyrimidine ring, followed by reaction with piperazine.

Step 4: Introduction of the 2-fluorophenyl group. The final step would involve the attachment of the 2-fluorophenyl group, potentially through a Suzuki or other cross-coupling reaction.

Note: This is a generalized protocol. The exact reagents and reaction conditions would require optimization.

Pharmacological Profile

DDP-225's therapeutic potential stems from its dual action on two key targets in the central and peripheral nervous systems.

Mechanism of Action

DDP-225 acts as:

-

A Noradrenaline Reuptake Inhibitor (NRI): By blocking the norepinephrine transporter (NET), DDP-225 increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission[1].

-

A 5-HT3 Receptor Antagonist: DDP-225 competitively binds to and blocks the 5-HT3 receptor, a ligand-gated ion channel, preventing its activation by serotonin[1].

digraph "DDP-225_Mechanism_of_Action" {

graph [fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes

DDP225 [label="DDP-225", fillcolor="#4285F4", fontcolor="#FFFFFF"];

NET [label="Norepinephrine\nTransporter (NET)"];

NE_Synapse [label="Increased Synaptic\nNorepinephrine"];

HTR3 [label="5-HT3 Receptor"];

Serotonin_Binding [label="Blocked Serotonin\nBinding"];

// Edges

DDP225 -> NET [label="Inhibits"];

NET -> NE_Synapse [label="Leads to"];

DDP225 -> HTR3 [label="Antagonizes"];

HTR3 -> Serotonin_Binding [label="Prevents"];

}

Workflow for Norepinephrine Reuptake Inhibition Assay.

5-HT3 Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT3 receptor.

-

Radiolabeled 5-HT3 receptor antagonist (e.g., [³H]-GR65630).

-

Assay buffer.

-

Test compound (DDP-225) at various concentrations.

-

Filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radiolabeled antagonist and various concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through filter plates.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of displacement at each concentration of the test compound and determine the Ki value.

Pharmacokinetics

Detailed pharmacokinetic data for DDP-225 in humans has not been publicly released. However, general pharmacokinetic studies in animals are a standard part of preclinical development.

Animal Pharmacokinetic Studies

Typical studies would involve administering DDP-225 to animal models (e.g., rats, dogs) via different routes (e.g., intravenous, oral) and collecting blood samples at various time points. Analysis of the plasma concentrations of the drug over time allows for the determination of key pharmacokinetic parameters.

Parameter Description Tmax Time to reach maximum plasma concentration Cmax Maximum plasma concentration AUC Area under the plasma concentration-time curve t₁/₂ Elimination half-life CL Clearance Vd Volume of distribution F Bioavailability (for non-intravenous routes)

Clinical Development

DDP-225 was advanced to Phase II clinical trials for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-d)[2][6].

Phase II Clinical Trial in IBS-d

A randomized, double-blind, placebo-controlled Phase II trial was conducted to evaluate the efficacy and safety of DDP-225 in patients with IBS-d[3][7]. The trial demonstrated statistically significant results for the primary endpoint, which was the relief of abdominal pain or discomfort[3]. While the full data set has not been published in a peer-reviewed journal, the positive top-line results suggest a clinical proof-of-concept for DDP-225 in this indication[3].

Conclusion

DDP-225 is a compelling drug candidate with a novel dual mechanism of action that holds therapeutic promise. Its development for IBS-d highlights the potential of targeting both noradrenergic and serotonergic pathways in gastrointestinal disorders. Further research into its synthesis, optimization of its pharmacological properties, and broader clinical investigation could unlock its full therapeutic potential for a range of conditions. This technical guide provides a foundational understanding of DDP-225 for scientists and researchers aiming to build upon the existing knowledge of this intriguing molecule.

References

- 1. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pappas-capital.com [pappas-capital.com]

- 3. Dynogen Pharmaceuticals, Inc. Announces Positive Results in Phase 2 IBS-d Study - BioSpace [biospace.com]

- 4. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of DDPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDPO, with the full chemical name (2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid and also known as 5,8-Dideazapteroylornithine , is a potent small molecule inhibitor with significant implications for cancer chemotherapy and drug development.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its dual mechanism of action as an inhibitor of both folylpolyglutamate synthetase (FPGS) and dihydrofolate reductase (DHFR).

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C21H24N6O4.[1] Its structure features a quinazoline core linked to a p-aminobenzoyl moiety, which is in turn coupled to an L-ornithine side chain. This intricate structure is central to its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 118675-83-5 | [1] |

| Molecular Formula | C21H24N6O4 | [1] |

| Molecular Weight | 424.45 g/mol | [1] |

| Appearance | Typically exists as a solid at room temperature | [1] |

| Density | 1.48 g/cm³ | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

This compound exhibits a dual inhibitory mechanism, targeting two key enzymes in the folate metabolism pathway: dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS). This dual action makes it a compound of significant interest in overcoming antifolate drug resistance.

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.

Inhibition of Folylpolyglutamate Synthetase (FPGS)

FPGS is responsible for the addition of glutamate residues to folates and antifolates, a process known as polyglutamylation. Polyglutamylation is crucial for the intracellular retention and efficacy of many folate-based chemotherapeutic agents. By inhibiting FPGS, this compound can interfere with the activation and retention of other antifolates, and also deplete intracellular folate pools, further disrupting cellular metabolism.

The following diagram illustrates the points of inhibition of this compound in the folate metabolism pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and application of this compound in a research setting.

Synthesis of this compound (Generalized Scheme)

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be constructed based on the synthesis of analogous 5,8-dideaza antifolates. The general strategy involves the synthesis of two key intermediates: a protected 2-amino-4-oxo-3H-quinazoline derivative and a p-aminobenzoyl-L-ornithine derivative, followed by their coupling and subsequent deprotection.

The following diagram outlines a logical workflow for the synthesis of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of this compound against DHFR can be determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

DHFR enzyme (human recombinant)

-

Dihydrofolate (DHF)

-

NADPH

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing DHFR enzyme and NADPH in the assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the experimental workflow for the DHFR inhibition assay.

Folylpolyglutamate Synthetase (FPGS) Inhibition Assay

The inhibitory effect of this compound on FPGS activity can be assessed by measuring the incorporation of radiolabeled glutamic acid into a folate or antifolate substrate.

Materials:

-

FPGS enzyme (e.g., from a cell lysate or recombinant source)

-

Folate or antifolate substrate (e.g., methotrexate)

-

[³H]-Glutamic acid

-

ATP and MgCl₂

-

This compound (dissolved in DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 20 mM KCl, 10 mM MgCl₂, 10 mM ATP, and 20 mM dithiothreitol)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the FPGS enzyme, the folate/antifolate substrate, and [³H]-glutamic acid in the reaction buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Initiate the reaction by adding ATP and MgCl₂.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the proteins and polyglutamylated products.

-

Filter the mixture through glass fiber filters to capture the precipitate.

-

Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-glutamic acid.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value of this compound.

Conclusion

This compound is a promising pharmacological agent with a unique dual-inhibitory mechanism targeting key enzymes in folate metabolism. Its chemical structure and properties are well-defined, and robust experimental protocols are available for characterizing its inhibitory activity. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound, facilitating further investigation into its therapeutic potential. The provided data and methodologies should aid in the design of future studies aimed at elucidating its full pharmacological profile and potential clinical applications.

References

The Enigmatic Role of DDPO in Oncology: A Technical Guide to its Biological Activity and Therapeutic Potential in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-dimethyl-1-pyrroline N-oxide (DDPO) is a well-characterized nitrone spin trap utilized extensively in the detection of reactive oxygen species (ROS). While its direct anticancer activity has not been a primary area of investigation, its fundamental biological role as a potent antioxidant and anti-inflammatory agent presents a compelling, albeit hypothetical, framework for its potential utility in oncology. This technical guide synthesizes the known biological functions of this compound, explores the dual role of ROS and inflammation in cancer cell signaling, and posits potential mechanisms through which this compound could exert anti-tumor effects. This document aims to provide a foundation for future research into the therapeutic application of this compound in cancer.

Introduction: The Current Landscape

Direct experimental evidence detailing the effects of this compound on cancer cell viability, apoptosis, and cell cycle progression is not extensively documented in publicly available literature. The primary application of this compound in biomedical research has been as a spin trapping agent, which covalently binds to short-lived free radicals to form more stable radical adducts detectable by electron paramagnetic resonance (EPR) spectroscopy.[1] Its neuroprotective and anti-inflammatory properties have also been noted.

However, the landscape of cancer biology is intrinsically linked to oxidative stress and inflammation. Cancer cells often exhibit higher basal levels of ROS compared to their normal counterparts.[2] This elevated ROS can have a dichotomous role: at low to moderate concentrations, it can promote cancer cell proliferation, migration, and survival, whereas at high levels, it can induce cell death.[3][4] Similarly, chronic inflammation is a well-established driver of tumorigenesis and progression.[5][6] This guide, therefore, explores the potential of this compound in cancer through the lens of its established biochemical functions.

Physicochemical Properties and Established Biological Roles of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 5,5-dimethyl-1-pyrroline N-oxide | |

| Synonyms | DMPO | |

| Molecular Formula | C₆H₁₁NO | |

| Molecular Weight | 113.16 g/mol | |

| Primary Biological Role | Spin trapping agent for reactive oxygen species (ROS) | [1] |

| Secondary Biological Roles | Antioxidant, Anti-inflammatory | |

| Mechanism of Action | Covalently binds to free radicals to form stable adducts | [1] |

Experimental Protocols: Detecting Reactive Oxygen Species with this compound

Given the absence of specific protocols for assessing this compound's anticancer activity, this section details a fundamental experimental workflow for its primary application: the detection of ROS in a biological system using EPR spectroscopy.

General Protocol for ROS Detection in Cell Culture using EPR and this compound

Objective: To detect and identify specific ROS (e.g., superoxide, hydroxyl radicals) produced by cancer cells in vitro.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound (high purity)

-

EPR spectrometer

-

Flat cell for in-situ measurements or capillaries for cell suspensions

-

Stimulating agent to induce ROS production (e.g., phorbol 12-myristate 13-acetate (PMA), chemotherapeutic agent)

Methodology:

-

Cell Culture: Culture the cancer cells to the desired confluency in their appropriate medium.

-

Cell Preparation:

-

For adherent cells, wash the cells twice with warm PBS. Add a solution of this compound in PBS or a suitable buffer to the cells.

-

For suspension cells, gently pellet the cells, wash with PBS, and resuspend in a this compound-containing buffer.

-

-

Stimulation: Add the ROS-inducing agent to the cells and mix gently.

-

EPR Measurement:

-

Immediately transfer the cell suspension or the buffer from the adherent cells to a suitable EPR sample container (e.g., capillary tube, flat cell).

-

Place the sample in the EPR spectrometer and begin recording the spectrum.

-

Acquire spectra at various time points to monitor the kinetics of radical formation.

-

-

Data Analysis:

-

The resulting EPR spectrum will show characteristic hyperfine splitting patterns for the this compound-radical adducts.

-

Compare the experimental hyperfine coupling constants to known values to identify the trapped radical species (e.g., this compound-OOH for superoxide, this compound-OH for hydroxyl radical).

-

Visualizing the Role of this compound and its Potential in Cancer Biology

The Principle of Spin Trapping by this compound

The following diagram illustrates the fundamental mechanism by which this compound traps a transient free radical to form a more stable radical adduct that is detectable by EPR.

Caption: Mechanism of this compound Spin Trapping.

Hypothetical Intervention of this compound in Cancer-Related Signaling

Cancer cells often have elevated levels of ROS, which can activate pro-tumorigenic signaling pathways such as NF-κB.[3] this compound, by scavenging ROS, could theoretically inhibit these pathways. The diagram below illustrates this hypothetical relationship.

Caption: Hypothetical Role of this compound in Cancer Signaling.

Discussion: Building a Case for this compound in Cancer Research

The established roles of ROS and inflammation in cancer provide a strong rationale for investigating the potential anticancer effects of this compound.

This compound as a Modulator of Oxidative Stress in Cancer

Cancer cells exist in a state of chronic oxidative stress.[7] While this can be damaging, it also drives signaling pathways that promote tumor growth and survival.[8] Key transcription factors like NF-κB can be activated by ROS, leading to the expression of genes involved in cell proliferation, anti-apoptosis, and inflammation.[3][9] By acting as a potent ROS scavenger, this compound could potentially dampen these pro-tumorigenic signals. This reduction in oxidative stress might lead to a decrease in cell proliferation and an increase in sensitivity to apoptosis-inducing agents.

The Anti-Inflammatory Potential of this compound in the Tumor Microenvironment

Inflammation is a critical component of the tumor microenvironment, contributing to cancer initiation, promotion, and metastasis.[5][6] Anti-inflammatory agents are being investigated as potential cancer therapeutics.[10][11] this compound's known anti-inflammatory properties could be relevant in this context. By reducing ROS, this compound may inhibit the activation of inflammatory pathways, thereby altering the tumor microenvironment to be less conducive to cancer progression.

Future Directions and Conclusion

The information presented in this technical guide provides a theoretical foundation for the investigation of this compound as a potential anticancer agent. Future research should focus on:

-

In vitro studies: Assessing the direct effects of this compound on the viability, proliferation, apoptosis, and cell cycle of a panel of cancer cell lines.

-

Mechanism of action studies: Investigating the impact of this compound on ROS-mediated signaling pathways, such as the NF-κB pathway, in cancer cells.

-

In vivo studies: Evaluating the efficacy of this compound in preclinical animal models of cancer, both as a monotherapy and in combination with standard chemotherapeutic agents.

References

- 1. Spin trapping - Wikipedia [en.wikipedia.org]

- 2. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Drugs as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative Stress in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rosj.org [rosj.org]

- 9. oaepublish.com [oaepublish.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Anti-Inflammatory Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Potential Interpretations of "DDPO" in a Therapeutic Context:

An in-depth analysis of the acronym "DDPO" reveals its application across distinct scientific domains, leading to ambiguity in the context of therapeutic applications. Primarily, "this compound" has been identified in the fields of pharmacology and artificial intelligence. To provide a focused and relevant technical guide, it is imperative to first disambiguate the user's specific area of interest.

1. DDP-225: This is an orally-active compound investigated for its dual mechanism of action as a noradrenaline reuptake inhibitor and a serotonin type 3 (5-HT3) receptor antagonist.[1] This dual action suggests its potential therapeutic application in treating disorders of the gastrointestinal system, such as irritable bowel syndrome with diarrhea (IBS-d), by targeting key neurotransmitter pathways that regulate gut function.[1]

2. Diabetes Prevention Program Outcomes Study (DPPOS): This is a long-term, multi-center clinical trial that followed the participants of the original Diabetes Prevention Program (DPP).[2][3][4] The study's primary focus is to evaluate the long-term effects of lifestyle interventions and metformin on preventing or delaying the onset of type 2 diabetes and its associated complications, including cardiovascular disease and cancer.[2][3][4] In this context, "this compound" would refer to the study itself and its findings, rather than a specific therapeutic agent.

Potential Interpretation of "this compound" in a Technological Context:

1. Direct Preference Optimization (DPO) or Denoising Diffusion Policy Optimization (this compound): In the realm of artificial intelligence and machine learning, DPO and this compound are algorithms used to align large language models and diffusion models with human preferences.[5][6][7] These are computational techniques and do not have direct therapeutic applications in the biological sense.

To proceed with the creation of a detailed technical guide, please clarify which of these topics is of interest. Specifically, are you interested in:

-

The pharmacological profile and therapeutic potential of the compound DDP-225?

-

The findings and methodologies of the Diabetes Prevention Program Outcomes Study (DPPOS)?

-

Another specific therapeutic agent or topic that is abbreviated as this compound?

Upon receiving this clarification, a comprehensive technical guide will be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. NIDDK Central Repository - Diabetes Prevention Program Outcomes Study (DPPOS) [repository.niddk.nih.gov]

- 4. RePORT ⟩ RePORTER [reporter.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. openreview.net [openreview.net]

- 7. m.youtube.com [m.youtube.com]

The Impact of DDPO on Folate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDPO), a potent inhibitor of dihydrofolate reductase (DHFR). As an antifolate agent, this compound disrupts the intricate network of folate metabolism, a pathway critical for cellular proliferation and survival. This document details the mechanism of action of this compound, its quantitative effects on enzyme activity and cell viability, and provides detailed experimental protocols for its characterization. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding of this compound's role as a modulator of one-carbon metabolism.

Introduction to Folate Metabolism and the Role of DHFR

Folate metabolism, also known as one-carbon metabolism, is a fundamental biochemical process essential for the synthesis of nucleotides (purines and thymidylate), and for the methylation of various biomolecules, including DNA, RNA, and proteins.[1] The central carrier of one-carbon units in these reactions is tetrahydrofolate (THF). Dihydrofolate reductase (DHFR) is a critical enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to THF, thereby regenerating the active folate cofactor pool.[1][2] Due to its essential role in rapidly proliferating cells, such as cancer cells, DHFR has been a key target for anticancer drug development.[2]

This compound: A Dihydrofolate Reductase Inhibitor

This compound is a small molecule inhibitor that targets and binds to the active site of DHFR, preventing the reduction of DHF to THF.[3] This inhibition leads to a depletion of the intracellular THF pool, which in turn disrupts the downstream biosynthetic pathways dependent on one-carbon units. The primary consequences of DHFR inhibition by this compound include:

-

Inhibition of DNA Synthesis: The depletion of THF and its derivatives, particularly 5,10-methylenetetrahydrofolate, leads to a shutdown of de novo thymidylate synthesis, a critical step in DNA replication.[2] This also impacts purine synthesis, further hindering DNA and RNA production.[4]

-

Cell Cycle Arrest: The inability to synthesize DNA precursors leads to an arrest of the cell cycle, typically at the G1/S phase transition, preventing cells from entering the DNA synthesis (S) phase.[5][6]

-

Induction of Apoptosis: Prolonged disruption of folate metabolism and the subsequent halt in cellular proliferation can trigger programmed cell death, or apoptosis.[7][8]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified against both the isolated DHFR enzyme and various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Target | System | IC50 (µM) | Reference |

| Dihydrofolate Reductase (DHFR) | Enzyme Assay | 0.035 | [9] |

| L1210 (Murine Leukemia) | Cell Culture | 5 | [10][11][12] |

| WI-L2 (Human Lymphoblastoid) | Cell Culture | 0.28 | Not explicitly cited |

Visualizing the Impact of this compound on Folate Metabolism

The following diagrams, generated using the DOT language, illustrate the folate metabolism pathway and the mechanism of this compound's inhibitory action.

References

- 1. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 5. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Properties of Polyphenols Causing Cell Cycle Arrest at G1 Phase in HCT116 Human Colorectal Cancer Cell Lines | MDPI [mdpi.com]

- 7. A novel method for quantitative analysis of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of interaction between methotrexate and dihydrofolate reductase on DNA synthesis in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Folate-pool interconversions and inhibition of biosynthetic processes after exposure of L1210 leukemia cells to antifolates. Experimental and network thermodynamic analyses of the role of dihydrofolate polyglutamylates in antifolate action in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5,10-Dideazatetrahydrofolic acid reduces toxicity and deoxyadenosine triphosphate pool, expansion in cultured L1210 cells treated with inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 5,8-Dideazapteroylornithine (DDPO)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,8-Dideazapteroylornithine (DDPO) is a potent and specific inhibitor of folylpolyglutamate synthetase (FPGS), a critical enzyme in folate metabolism. By catalyzing the addition of glutamate residues to folates, FPGS plays a crucial role in intracellular folate retention and the subsequent one-carbon transfer reactions essential for the synthesis of nucleotides and certain amino acids. Inhibition of FPGS disrupts these vital cellular processes, making it a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their structure-activity relationships, the experimental protocols for their evaluation, and the signaling pathways affected by their mechanism of action.

Core Compound: 5,8-Dideazapteroylornithine (this compound)

This compound, also known as 5,8-Dideazapteroylornithine, is a classical antifolate characterized by a quinazoline ring system instead of the pteridine ring found in folic acid, and an ornithine side chain in place of glutamate. This structural modification is key to its potent and selective inhibition of FPGS.

Chemical Structure:

-

Molecular Formula: C21H24N6O4

-

CAS Number: 118675-83-5

Structural Analogs and Derivatives: Structure-Activity Relationship (SAR)

The development of this compound analogs has primarily focused on modifications to the pteroyl (quinazoline) moiety and the amino acid side chain to enhance inhibitory potency, selectivity, and cellular uptake.

Modifications of the Pteroyl Moiety

The 2,4-diamino substitution pattern on the quinazoline ring is a critical feature for high-affinity binding to many folate-dependent enzymes. Analogs of related 5,8-dideazaisofolic acid and 5,8-dideazaisoaminopterin have been synthesized with modifications at the 2-amino group (replacement with hydrogen or methyl) and the inclusion of a methyl group at position 9.[1] These changes were explored to enhance antitumor activity.

Modifications of the Amino Acid Side Chain

The substitution of ornithine for glutamate in folate analogs leads to potent inhibition of FPGS.[2] However, this substitution can also lead to poor cellular transport, resulting in decreased cytotoxic potency.[2] Acyclic analogs of the related compound 5,10-dideazatetrahydrofolic acid (DDATHF) have been synthesized with modifications in the glutamate region, replacing it with aspartic acid or phenylalanine, to explore the impact on biological activity.[3]

Quantitative SAR Data

The following table summarizes the inhibitory activity of selected this compound analogs and related compounds against human folylpolyglutamate synthetase (FPGS).

| Compound | Modification | Target Enzyme | Ki (nM) | Reference |

| 5,8-Dideazapteroylornithine (this compound) | Quinazoline ring, Ornithine side chain | Human FPGS | 100-150 | [2] |

| 2,4-diamino-pteroylornithine | Pterin ring, Ornithine side chain | Human FPGS | 150-260 | [2] |

| Nα-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine | 5-deazapteridine ring, Ornithine side chain | Hog Liver FPGS | 64 (Kis, est.) | [4] |

| Methotrexate derivative with Ornithine side chain | Pterin ring, Ornithine side chain | Human FPGS | 3000 | [2] |

Signaling Pathway of FPGS Inhibition

Inhibition of FPGS by this compound and its analogs directly impacts the folate-mediated one-carbon metabolism pathway. This pathway is crucial for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis, as well as the conversion of homocysteine to methionine.

Folate Polyglutamylation Pathway

Caption: A typical experimental workflow for the screening and evaluation of this compound analogs.

Folylpolyglutamate Synthetase (FPGS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FPGS.

Materials:

-

Recombinant human FPGS enzyme

-

Substrates: Tetrahydrofolate (or another folate substrate), L-[3H]glutamic acid, ATP

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.5, containing MgCl2, KCl, and a reducing agent like DTT)

-

This compound analog test compounds

-

Scintillation cocktail and vials

-

Microplate reader (for scintillation counting)

Protocol:

-

Prepare a reaction mixture containing the assay buffer, ATP, MgCl2, KCl, DTT, and tetrahydrofolate.

-

Add varying concentrations of the this compound analog (or vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the FPGS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a strong acid).

-

Add L-[3H]glutamic acid to the mixture.

-

Incubate to allow for the incorporation of the radiolabeled glutamate into the polyglutamate chain.

-

Separate the radiolabeled polyglutamylated folate from the unincorporated [3H]glutamic acid (e.g., using anion-exchange chromatography).

-

Quantify the amount of incorporated radioactivity using liquid scintillation counting.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of this compound analogs to inhibit the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., CCRF-CEM, L1210)

-

Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)

-

This compound analog test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound analog (and a vehicle control) for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound. [5]

Conclusion and Future Directions

This compound and its analogs represent a promising class of targeted anticancer agents due to their specific inhibition of FPGS. The structure-activity relationship studies have provided valuable insights into the key structural features required for potent inhibition. Future research should focus on optimizing the pharmacokinetic properties of these compounds, particularly their cellular uptake, to enhance their in vivo efficacy. The development of more sophisticated drug delivery systems could also help to overcome the transport limitations observed with some of the most potent FPGS inhibitors. Continued exploration of the downstream metabolic consequences of FPGS inhibition may reveal additional therapeutic targets and opportunities for combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional analysis of folate polyglutamylation and its essential role in plant metabolism and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Synthesis and biological evaluation of N alpha-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

Methodological & Application

Application Notes and Protocols for DDPO Experimental Protocol in Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, execution, and data interpretation of in vitro studies utilizing the Dual-Luciferase® Reporter Assay for Post-transcriptional Regulation (DDPO). This powerful technique is instrumental in dissecting the intricate mechanisms of gene expression control, particularly at the level of mRNA stability and translation, making it an invaluable tool in basic research and drug discovery.

Introduction to this compound

The this compound assay is a highly sensitive and quantitative method used to investigate the cis-regulatory elements within the untranslated regions (UTRs) of messenger RNA (mRNA) and the trans-acting factors that bind to them. This typically involves microRNAs (miRNAs) or RNA-binding proteins (RBPs) that can influence mRNA stability and/or translational efficiency.

The core principle of the this compound assay lies in the sequential measurement of two individual luciferases, Firefly and Renilla, from a single sample. The Firefly luciferase reporter is genetically fused to a regulatory element of interest, such as a 3' UTR containing a putative miRNA binding site. The Renilla luciferase, driven by a constitutive promoter, serves as an internal control to normalize for variations in cell number and transfection efficiency. A decrease or increase in the ratio of Firefly to Renilla luciferase activity indicates a modulatory effect of the investigated factor on the target mRNA.

Key Applications in Research and Drug Development

-

Validation of miRNA Targets: this compound is the gold-standard for confirming direct interactions between a specific miRNA and its predicted target mRNA.

-

Functional Characterization of 3' UTRs: Elucidating the role of specific sequences within the 3' UTR in regulating gene expression.

-

Screening for Modulators of Post-Transcriptional Regulation: Identifying small molecules or other therapeutic agents that can disrupt or enhance the interaction between a miRNA and its target, or the function of RNA-binding proteins.

-

Dissecting Signaling Pathways: Investigating how signaling pathways influence gene expression at the post-transcriptional level.

Experimental Protocols

I. Cell Culture and Transfection

-

Cell Seeding: Seed healthy, actively dividing cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.

-

Plasmid Preparation: Prepare a transfection cocktail containing the Firefly luciferase reporter plasmid (with the 3' UTR of interest cloned downstream of the luciferase gene), the Renilla luciferase control plasmid (pRL-TK), and, if applicable, a plasmid expressing the miRNA of interest or a small molecule for screening.

-

Transfection: Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol. Ensure gentle mixing and even distribution of the transfection complexes.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the reporter proteins and the regulatory molecules.

II. Dual-Luciferase® Reporter Assay

-

Cell Lysis:

-

Wash the cells once with 1X Phosphate-Buffered Saline (PBS).

-

Add 100 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

-

-

Luciferase Activity Measurement:

-

Firefly Luciferase: Add 100 µL of Luciferase Assay Reagent II (LAR II) to an opaque 96-well plate. Carefully transfer 20 µL of the cell lysate to the plate. Mix well and measure the luminescence immediately using a luminometer.

-

Renilla Luciferase: Following the Firefly luciferase reading, add 100 µL of Stop & Glo® Reagent to the same well. This reagent quenches the Firefly luciferase signal and initiates the Renilla luciferase reaction. Mix well and measure the luminescence.

-

III. Data Analysis

-

Normalization: For each sample, divide the Firefly luciferase reading by the corresponding Renilla luciferase reading to obtain the normalized relative light units (RLU).

-

Relative Luciferase Activity: To determine the effect of a specific treatment (e.g., miRNA mimic), normalize the RLU of the treated sample to the RLU of the control sample (e.g., scrambled control).

Data Presentation

The following tables provide examples of quantitative data obtained from this compound experiments investigating miRNA-mediated gene regulation.

Table 1: Validation of miR-200c-3p Targeting LINC01140 [1]

| Construct | Co-transfection | Relative Luciferase Activity (Mean ± SD) |

| LINC01140-WT | mimic NC | 1.00 ± 0.08 |

| LINC01140-WT | miR-200c-3p mimic | 0.42 ± 0.05* |

| LINC01140-Mut | mimic NC | 0.98 ± 0.07 |

| LINC01140-Mut | miR-200c-3p mimic | 0.95 ± 0.06 |

*p < 0.05 compared to mimic NC. WT: Wild-Type, Mut: Mutant, NC: Negative Control.

Table 2: Validation of miR-363-3p Targeting LINC01550 [1]

| Construct | Co-transfection | Relative Luciferase Activity (Mean ± SD) |

| LINC01550-WT | mimic NC | 1.00 ± 0.09 |

| LINC01550-WT | miR-363-3p mimic | 0.38 ± 0.04* |

| LINC01550-Mut | mimic NC | 1.02 ± 0.08 |

| LINC01550-Mut | miR-363-3p mimic | 0.97 ± 0.07 |

*p < 0.05 compared to mimic NC. WT: Wild-Type, Mut: Mutant, NC: Negative Control.

Signaling Pathways Investigated by this compound

This compound assays are frequently employed to understand how signaling pathways modulate gene expression at the post-transcriptional level. Below are diagrams of key signaling pathways often studied in this context.

References

Application Notes and Protocols for the Use of DDPO (5,8-Dideazapteroylornithine) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDPO, chemically known as 5,8-Dideazapteroylornithine, is a potent and specific inhibitor of the enzyme folylpolyglutamate synthetase (FPGS). This enzyme plays a crucial role in intracellular folate metabolism by catalyzing the addition of glutamate residues to folate cofactors and antifolate drugs. The resulting polyglutamated forms are essential for cellular retention and as preferred substrates for enzymes involved in nucleotide biosynthesis and one-carbon metabolism. Inhibition of FPGS by this compound disrupts these fundamental cellular processes, leading to cytotoxic effects, particularly in rapidly proliferating cells such as cancer cells. These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments.

Mechanism of Action

This compound exerts its biological effects by targeting and inhibiting folylpolyglutamate synthetase (FPGS). The mechanism involves the following key steps:

-

Inhibition of Folate Polyglutamylation: FPGS is responsible for the addition of multiple glutamate residues to intracellular folates. This polyglutamylation is critical for the cellular retention of folates and enhances their affinity for folate-dependent enzymes. This compound competitively inhibits FPGS, preventing the formation of polyglutamated folates.

-

Disruption of One-Carbon Metabolism: Polyglutamylated folates are essential cofactors for enzymes involved in the transfer of one-carbon units. These reactions are vital for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting FPGS, this compound depletes the pool of functional folate cofactors, thereby halting nucleotide biosynthesis.

-

Induction of Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis and repair due to nucleotide pool depletion leads to cell cycle arrest, primarily at the S-phase, and subsequently induces apoptosis (programmed cell death). This makes this compound a compound of interest in cancer research.

Applications in Cell Culture Experiments

-

Cancer Research: Investigating the efficacy of FPGS inhibition as a therapeutic strategy in various cancer cell lines. This compound can be used to study the sensitivity of different tumor types to the disruption of folate metabolism.

-

Drug Resistance Studies: Elucidating the mechanisms of resistance to antifolate drugs like methotrexate. Since the efficacy of many antifolates depends on their polyglutamylation by FPGS, this compound can be used in models to study resistance mechanisms involving this enzyme.

-

Metabolic Studies: Probing the role of folate metabolism in various cellular processes beyond proliferation, such as DNA methylation and amino acid metabolism.

Data Presentation

The following table summarizes the cytotoxic effects of a related FPGS inhibitor on various cancer cell lines. Data for this compound (5,8-Dideazapteroylornithine) specifically is still emerging in publicly available literature, hence a representative antifolate's data is presented for context.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| CCRF-CEM | Leukemia | Methotrexate-phosphinate | Not growth inhibitory up to 1 µM due to poor transport | [1] |

| L1210 | Murine Leukemia | Analogues of 5,8-dideazaisofolic acid | Varies by analogue | [2] |

| Colo 320 DM | Human Colon Adenocarcinoma | 2-desamino-N9-methyl-5,8-dideazaisoaminopterin | Effective cytotoxicity observed | [2] |

| Hep G2 | Human Liver Cancer | 2-desamino-N9-methyl-5,8-dideazaisoaminopterin | Effective cytotoxicity observed | [2] |

| HL-60 | Human Promyelocytic Leukemia | 2-desamino-N9-methyl-5,8-dideazaisoaminopterin | Most sensitive to cytotoxic effects | [2] |

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line using a standard MTT assay.

Materials:

-

This compound (5,8-Dideazapteroylornithine)

-

Selected cancer cell line (e.g., HCT116, MDA-MB-435)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize the cells, neutralize with complete medium, and centrifuge.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water, check manufacturer's recommendation).

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Protocol 2: Analysis of Cell Cycle Progression by Flow Cytometry

This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

-

This compound

-

Selected cancer cell line

-

Complete cell culture medium

-

6-well cell culture plates

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency after 24 hours.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value for 24, 48, and 72 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

After treatment, collect the culture medium (containing floating/apoptotic cells).

-

Wash the adherent cells with PBS and then trypsinize them.

-

Combine the collected medium and the trypsinized cells and centrifuge.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Flow Cytometry:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Mandatory Visualizations

References

- 1. Potent inhibition of human folylpolyglutamate synthetase by a phosphinic acid mimic of the tetrahedral reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the antitumor effects of analogues of 5,8-dideazaisofolic acid and 5,8-dideazaisoaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of Novel Compounds in Animal Models: A General Guide

A thorough literature search for in vivo dosage and administration data specifically for Diphenyldiphosphine oxide (DDPO) did not yield any results. Therefore, the following application notes and protocols provide a general framework for the administration of novel powder-form compounds, like this compound, in animal models. The quantitative data presented is for the structurally related compound, Trimethylbenzoyl diphenylphosphine oxide (TPO), and should be used for reference purposes only, highlighting the need for preliminary dose-ranging and toxicity studies for this compound.

Data Presentation: Toxicity of a Structurally Related Compound

The following table summarizes the available acute toxicity data for Trimethylbenzoyl diphenylphosphine oxide (TPO) in rats. This information may serve as a preliminary reference for designing initial dose-finding studies for structurally similar compounds. It is crucial to note that this data is not for this compound and the toxicity of this compound may be different.

Table 1: Acute Toxicity of Trimethylbenzoyl diphenylphosphine oxide (TPO) in Rats

| Administration Route | Animal Model | Dosage/Concentration | Observation | LD50 |

| Oral Gavage | Wistar Rats | 1000 mg/kg bw/day (in 0.5% aqueous carboxymethyl cellulose) for 90 days | Effects on body weight and absolute and relative testes weights. Testes of 8/10 treated rats were reduced in size and showed loss of turgor. | > 5000 mg/kg bw |

| Oral Gavage | Wistar Rats | 1000 mg/kg bw/day (in 0.5% aqueous carboxymethyl cellulose) for 28 days | No substance-related effects on body weight or testes weights. No gross or histopathologic lesions observed. | > 5000 mg/kg bw |

| Oral Gavage | Sprague-Dawley Rats | 5000 mg/kg (in arachis oil) | No mortalities. One animal showed a decreased respiratory rate 1 hour post-dosing. All animals exhibited hunched posture and lethargy. | > 5000 mg/kg bw |

| Dermal | Wistar Rats | 2000 mg/kg bw (single application for 24 hours) | No mortality, systemic toxicity, or abnormalities at necropsy were reported. | > 2000 mg/kg bw |

Experimental Protocols

The following are detailed protocols for the preparation and administration of a novel compound via oral gavage, intraperitoneal injection, and intravenous injection in rodent models. These are generalized procedures and should be adapted based on the specific compound's characteristics and the experimental design.

Protocol for Oral Gavage in Rats

Oral gavage is a common method for the precise oral administration of a substance.[1][2][3][4]

Materials:

-

Test compound (e.g., this compound)

-

Appropriate vehicle (e.g., 0.5% carboxymethyl cellulose, corn oil, sterile water)[5][6][7]

-

Mortar and pestle or homogenizer

-

Analytical balance

-

Volumetric flasks and graduated cylinders

-

Stir plate and magnetic stir bar

-

Gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)[2][3]

-

Syringes (appropriate size for the calculated volume)

-

Animal scale

-

70% ethanol

-